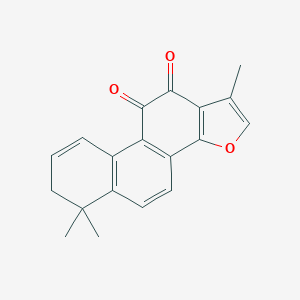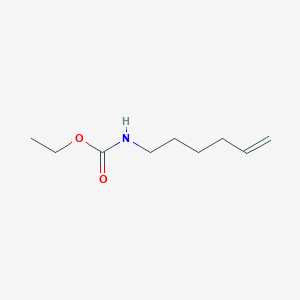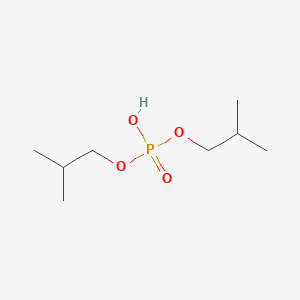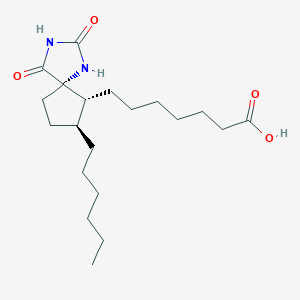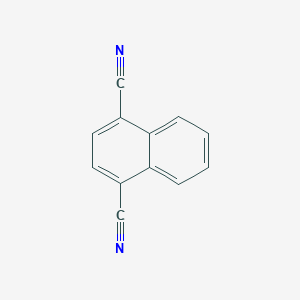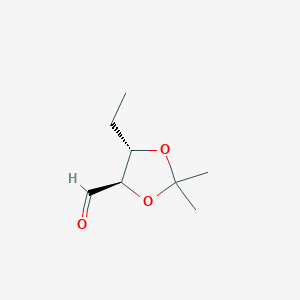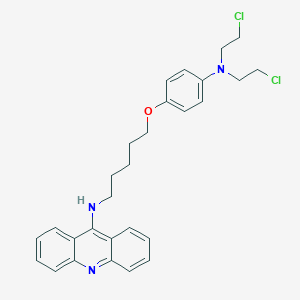
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-, also known as AC-5, is a synthetic compound that has been developed for scientific research purposes. It is a member of the acridine family of compounds, which have been shown to have a range of biological activities. AC-5 has been studied for its potential as an anticancer agent, and its mechanism of action and physiological effects have been investigated extensively.
Mécanisme D'action
The mechanism of action of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is not fully understood, but it is thought to involve DNA intercalation and inhibition of topoisomerase II activity. These actions lead to DNA damage and cell death in cancer cells. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate DNA damage response pathways. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-. One area of interest is the development of more efficient synthesis methods for 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- and its derivatives. Another area of interest is the investigation of the potential of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- as a combination therapy with other anticancer agents. In addition, further research is needed to understand the mechanism of action of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- and its effects on cancer stem cells. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- as a cancer therapy.
Méthodes De Synthèse
The synthesis of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is a multi-step process that involves the reaction of several different chemical compounds. The starting material for the synthesis is 9-aminoacridine, which is reacted with 5-bromo-1-pentanol to produce a bromoalkyl derivative. This derivative is then reacted with 4-(bis(2-chloroethyl)amino)phenol to produce the final product, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-.
Applications De Recherche Scientifique
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been studied extensively for its potential as an anticancer agent. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to have activity against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Propriétés
Numéro CAS |
125173-74-2 |
|---|---|
Nom du produit |
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- |
Formule moléculaire |
C28H31Cl2N3O |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
N-[5-[4-[bis(2-chloroethyl)amino]phenoxy]pentyl]acridin-9-amine |
InChI |
InChI=1S/C28H31Cl2N3O/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32) |
Clé InChI |
NIZDVIQCEKPWHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
Autres numéros CAS |
125173-74-2 |
Synonymes |
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



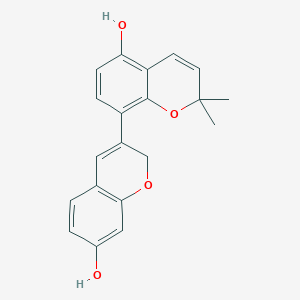
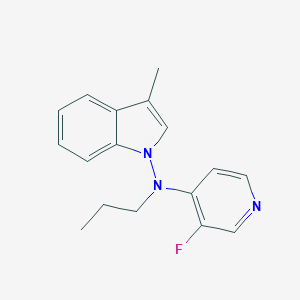


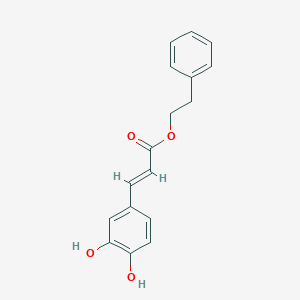
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

